(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a hydroxyl group, and a trimethylphenyl group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another approach might involve the use of asymmetric hydrogenation or enzymatic reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a building block for the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-phenylpropan-1-ol: Lacks the trimethyl groups, which might affect its reactivity and binding properties.
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol: Contains a single methyl group, which could influence its steric and electronic properties.
Uniqueness
The presence of the 2,4,5-trimethylphenyl group in (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol imparts unique steric and electronic characteristics, potentially enhancing its reactivity and specificity in certain applications compared to similar compounds.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m1/s1 |
InChI Key |
YSEKOIVAFXTDJH-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CCO)N)C |
Origin of Product |
United States |
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